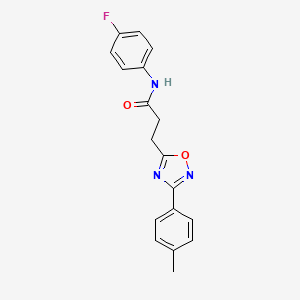
N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as FPOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FPOP is a synthetic compound that belongs to the class of oxadiazole derivatives and has a molecular formula of C18H17FN2O2.
作用機序
The mechanism of action of N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the formation of a highly reactive intermediate that selectively modifies solvent-accessible amino acid residues in proteins. N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide reacts with amino acid residues such as histidine, methionine, and cysteine, forming covalent adducts that can be detected and analyzed.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have minimal biochemical and physiological effects on cells and tissues, making it an ideal reagent for protein structure analysis. N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to be non-toxic and non-carcinogenic, making it safe for use in laboratory experiments.
実験室実験の利点と制限
One of the significant advantages of N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is its ability to selectively modify solvent-accessible amino acid residues in proteins, allowing for the identification of protein-protein interactions and protein conformational changes. N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is also a relatively simple and cost-effective reagent, making it accessible to researchers. However, N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has some limitations, such as its inability to modify buried amino acid residues in proteins, which limits its use in the study of protein structure.
将来の方向性
There are several future directions for the use of N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in scientific research. One area of research is the development of new methods for the selective modification of buried amino acid residues in proteins. Another area of research is the use of N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in the study of protein-protein interactions in complex biological systems. Additionally, there is potential for the use of N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in drug discovery and development, as it can be used to identify protein-ligand interactions and protein conformational changes.
合成法
The synthesis of N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-fluoroaniline, p-tolylglyoxal, and acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the oxadiazole ring. The final product is obtained through the addition of propanamide to the oxadiazole ring.
科学的研究の応用
N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is in the field of protein structure analysis. N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can selectively modify solvent-accessible amino acid residues in proteins, which allows for the identification of protein-protein interactions and protein conformational changes. N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has also been used in the study of protein-ligand interactions, protein folding, and protein dynamics.
特性
IUPAC Name |
N-(4-fluorophenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-12-2-4-13(5-3-12)18-21-17(24-22-18)11-10-16(23)20-15-8-6-14(19)7-9-15/h2-9H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIKJTXIFBEWBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


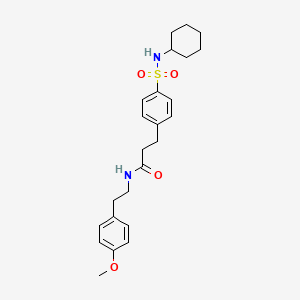
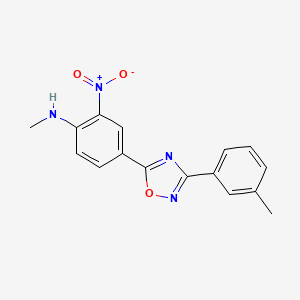

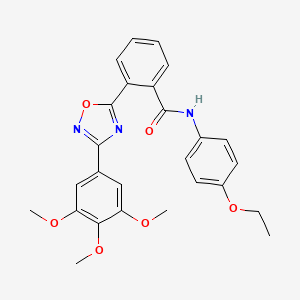
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B7687117.png)
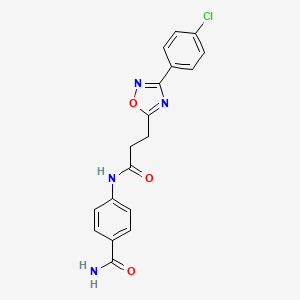
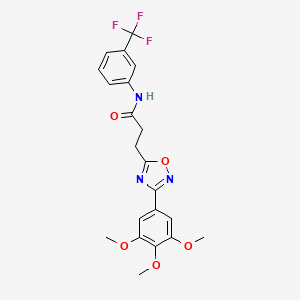

![2-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687136.png)

![N-cyclopentyl-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7687142.png)

